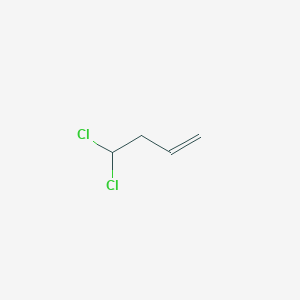

4,4-Dichlorobut-1-ene

Description

Chemical Identity and Structural Isomerism within Dichlorobutenes

4,4-Dichlorobut-1-ene is an organochlorine compound with the molecular formula C₄H₆Cl₂. Its structure features a four-carbon chain with a double bond at the first carbon (a vinylic group) and two chlorine atoms attached to the fourth carbon. This specific arrangement, where two halogen atoms are bonded to the same carbon, defines it as a geminal dihalide. vedantu.com The term "geminal" is derived from the Latin word gemini, meaning "twins," highlighting the paired nature of the substituents. vedantu.com

The chemical identity of this compound is defined by several key properties.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 4279-19-0 |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol |

| InChI Key | TXQSCEZFOCFOMS-UHFFFAOYSA-N |

| Synonyms | 4,4-Dichloro-1-butene |

This table is interactive. Click on the headers to sort.

The molecular formula C₄H₆Cl₂ allows for several structural isomers, which are molecules sharing the same formula but with different atomic arrangements. These variations in structure, particularly the placement of the double bond and the chlorine atoms, lead to distinct chemical properties and reactivities. Other significant dichlorobutene (B78561) isomers include 3,4-Dichlorobut-1-ene and 1,4-Dichlorobut-2-ene. wikipedia.org 3,4-Dichlorobut-1-ene is a vicinal dihalide, meaning the chlorine atoms are on adjacent carbons. libretexts.org 1,4-Dichlorobut-2-ene exists as two geometric isomers, cis (Z) and trans (E), depending on the orientation of the substituents around the central double bond. wikipedia.org

Table 2: Comparison of Dichlorobutene Isomers

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Isomer Type |

|---|---|---|---|---|---|

| This compound | 4279-19-0 | 124.99 | N/A | N/A | Geminal |

| 3,4-Dichlorobut-1-ene | 760-23-6 libretexts.org | 124.99 libretexts.org | 123 researchgate.net | -61 researchgate.net | Vicinal |

| trans-1,4-Dichlorobut-2-ene | 110-57-6 smolecule.com | 124.996 smolecule.com | 155 | 1-3 researchgate.net | Vinylic, Geometric (E) |

| cis-1,4-Dichlorobut-2-ene | 1476-11-5 vedantu.com | 125.00 vedantu.com | 152 vedantu.com | -48 vedantu.com | Vinylic, Geometric (Z) |

This table is interactive. Click on the headers to sort.

Significance in Modern Organic Synthesis Research

While its isomers, 3,4-Dichlorobut-1-ene and 1,4-Dichlorobut-2-ene, are well-documented as key intermediates in the industrial production of chloroprene (B89495) for synthetic rubbers like Neoprene, the specific research applications of this compound are more specialized. wikipedia.org Its significance lies in the reactivity of the gem-dichloroallyl functional group, which serves as a versatile synthon for more complex molecules.

Research has focused on derivatives of this structure, such as 1-aryl-4,4-dichlorobut-3-en-1-ones, which are synthesized from the electrochemical reduction of 2,2,2-trichloroethylideneacetophenones. rsc.org These compounds are valuable because they provide a pathway to β,γ-unsaturated ketones, excluding the formation of their α,β-unsaturated isomers. rsc.org The 4,4-dichloro moiety is crucial for this selective transformation. rsc.org

Furthermore, related compounds like 4,4-dichlorobut-3-en-2-one (B6150990) are recognized as important intermediates for synthesizing pharmaceuticals and agrochemicals. researchgate.net The gem-dichloro group enhances the electrophilicity of the molecule, making it highly reactive towards nucleophiles. This reactivity is harnessed in cyclization reactions, for instance, reacting with hydrazines to form pyrazole (B372694) heterocycles. The dichloromethyl group is also a precursor to other functional groups; for example, it can be transformed into a formyl group in the synthesis of salicylates. These examples underscore the synthetic utility of the 4,4-dichlorobutenyl framework as a building block for creating functionalized carbocyclic and heterocyclic systems.

Overview of Research Directions for Vinylic and Geminal Dihalides

The study of this compound fits into the broader context of research on vinylic and geminal dihalides, which are important classes of substrates in organic synthesis.

Geminal dihalides , like this compound, contain two halogen atoms on a single carbon. vedantu.com They are valuable precursors for synthesizing alkynes through double dehydrohalogenation reactions. libretexts.org This transformation typically involves treatment with a strong base, such as sodium amide (NaNH₂), which removes two equivalents of hydrogen halide (HX) to form a triple bond. libretexts.org Geminal dihalides can also be formed from aldehydes using reagents like triphenyl phosphite-halogen complexes.

Vinylic dihalides , in which at least one halogen atom is attached to a double-bonded carbon, are also key synthetic intermediates. They are popular substrates for a variety of valuable transformations, particularly in metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules. Research in this area continues to explore new catalysts and reaction conditions to improve the efficiency and selectivity of these transformations.

A central theme in the research of both geminal and vinylic dihalides is their use as building blocks to increase molecular complexity. They can be prepared from readily available starting materials like alkenes and subsequently transformed into other functional groups, such as alkynes, or used in cyclization and coupling reactions. libretexts.org The ability to selectively introduce and then manipulate these dihalide motifs is a powerful tool in the strategic design of synthetic routes for natural products, pharmaceuticals, and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

4279-19-0 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

4,4-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2,4H,1,3H2 |

InChI Key |

TXQSCEZFOCFOMS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dichlorobut 1 Ene

De Novo Synthesis Pathways

De novo synthesis provides routes to 4,4-Dichlorobut-1-ene from simpler, non-isomeric precursors. These methods involve the strategic introduction of chlorine atoms and the formation of the butene backbone.

Controlled Halogenation Strategies of Unsaturated Hydrocarbons

The synthesis of gem-dihalides, such as this compound, through direct halogenation of unsaturated hydrocarbons requires specific strategies to ensure the addition of two chlorine atoms to the same carbon.

One effective method involves the reaction of carbonyl compounds with halogenating agents based on triphenyl phosphite. While enolizable ketones typically yield vinyl halides, aldehydes can be converted to the corresponding gem-dihalides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds smoothly under mild conditions, offering an alternative to harsher traditional methods. organic-chemistry.org For instance, aldehydes react with chlorotriphenoxyphosphonium chloride (TPPCl₂) in the presence of a base like triethylamine (B128534) to afford gem-dichlorides. organic-chemistry.org A potential route to this compound could therefore start from 3-butenal, which would be converted to the target molecule. The reaction for aldehydes is typically conducted at low temperatures, such as -60°C, to isolate the gem-dihalide intermediate. organic-chemistry.org

Another approach is the reaction of aldehydes with triphenylphosphine (B44618) and a carbon tetrahalide, like carbon tetrachloride, a variant of the Appel reaction. This can produce gem-dichloroalkenes. organic-chemistry.org

Elimination Reactions from Higher Chlorinated Butanes

Elimination reactions, specifically dehydrochlorination, of more highly chlorinated butanes serve as a viable pathway to dichlorobutenes. smolecule.com The formation of this compound would necessitate a precursor with a specific chlorination pattern, such as 1,1,1-trichlorobutane (B78919) or a suitable tetrachlorobutane like 1,1,2,4-tetrachlorobutane.

The mechanism of elimination can be either unimolecular (E1) or bimolecular (E2), depending on the substrate, base, and reaction conditions. matanginicollege.ac.in E2 reactions are single-step processes favored by strong bases, while E1 reactions proceed through a two-step mechanism involving a carbocation intermediate and are favored by weak bases. matanginicollege.ac.inmgscience.ac.in

For example, the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) is a known process for producing dichlorobutadienes. google.comjustia.comwikipedia.org By carefully selecting a different tetrachlorobutane isomer and controlling the reaction conditions (e.g., base strength, temperature), the elimination could be directed to form this compound. masterorganicchemistry.com The regioselectivity of the elimination is crucial; removal of a proton from the carbon adjacent to the C-Cl bond (β-elimination) leads to the formation of the double bond. matanginicollege.ac.inmgscience.ac.in To obtain the desired product, a hydrogen would need to be eliminated from the C2 position and a chlorine from the C1 position of a 1,1,3-trichlorobutane (B76395) precursor, for example.

Carbene and Carbenoid Insertion Approaches for Halogenated Alkene Formation

Carbene chemistry offers a distinct route for forming halogenated alkenes. Dichlorocarbene (B158193) (CCl₂), a reactive intermediate, can be generated from precursors like chloroform (B151607) and a strong base. wikipedia.org While dichlorocarbene is well-known for its [1+2] cycloaddition reaction with alkenes to form gem-dichlorocyclopropanes, it can also undergo insertion into C-H bonds. wikipedia.orgyoutube.com

Theoretical studies using DFT calculations have investigated the insertion of dichlorocarbene into the C-H bonds of alkanes. researchgate.netias.ac.inresearchgate.net The reactivity of a specific C-H bond is influenced by the ability of the molecular fragment to stabilize a partial positive charge in the transition state. researchgate.netresearchgate.net For the synthesis of this compound, this would theoretically involve the insertion of dichlorocarbene into a C-H bond of the methyl group of propene. However, the more common reaction pathway for carbenes with alkenes is addition across the double bond. wikipedia.orgyoutube.com

Isomerization and Rearrangement of Related Dichlorobutene (B78561) Systems

The interconversion of dichlorobutene isomers is a significant industrial process, primarily focused on the equilibrium between 3,4-Dichlorobut-1-ene and 1,4-Dichlorobut-2-ene.

Advanced Synthetic Techniques and Method Development

The synthesis of halogenated olefins such as this compound has evolved beyond classical methods, embracing advanced techniques that offer greater precision and efficiency. These modern approaches are centered on transition metal catalysis, as well as photochemical and electrochemical strategies, to construct the target molecule with high selectivity.

Transition Metal-Catalyzed Coupling Reactions in Halogenated Olefin Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki-Miyaura, Negishi, and Kumada couplings are instrumental in the synthesis of complex molecules, including halogenated olefins. rsc.orgchemrxiv.org These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium or nickel catalyst. chemrxiv.orggoogle.com.na

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organic halide. chemrxiv.org

Transmetalation: The organic group from the organometallic reagent is transferred to the transition metal center, displacing the halide. chemrxiv.org

Reductive Elimination: The two organic fragments on the metal center couple, forming a new carbon-carbon bond and regenerating the low-valent catalyst. chemrxiv.org

While these methods are widely applied to the synthesis of vinyl halides, specific literature detailing the direct synthesis of this compound via these cross-coupling reactions is not extensively documented. However, the principles are directly applicable. For instance, a hypothetical Suzuki coupling could involve a boronic acid derivative reacting with a suitable di- or tri-halogenated precursor, catalyzed by a palladium complex. The table below outlines typical conditions for such transformations involving halogenated olefins.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Negishi | PdCl₂(dppf), Ni(acac)₂ | dppf, dppe | Not required | THF, DMF |

| Kumada-Corriu | NiCl₂(dppf), PdCl₂(dppe) | dppf, dppe | Not required | THF, Et₂O |

This table presents generalized conditions and specific parameters would require optimization for the synthesis of this compound.

Photochemical and Electrochemical Synthetic Approaches

Alternative energy sources like light and electricity offer unique pathways for chemical synthesis, often providing high selectivity under mild conditions and avoiding the need for harsh reagents.

Photochemical Synthesis

Photochemistry utilizes light to access excited states of molecules, enabling reactions that are not feasible under thermal conditions. researchgate.net While direct photochemical synthesis of this compound is not prominently described, related transformations highlight the potential of this approach. For example, UV-light-mediated chlorination has been used to synthesize the related compound 4,4-dichlorobut-3-en-2-one (B6150990). This process can offer improved selectivity and reduced energy consumption compared to traditional methods. Another relevant study investigated the photochemical aziridination of (Z)- and (E)-1,4-dichlorobut-2-ene, demonstrating that light-induced reactions can proceed with high stereospecificity on dichlorobutene scaffolds. chemrxiv.orgnih.gov

Electrochemical Synthesis

Electrosynthesis uses electrical current to drive oxidation or reduction reactions, providing a powerful and "green" alternative to chemical redox agents. This technique has been successfully applied to synthesize derivatives that share the core structure of this compound.

A notable example is the synthesis of 1-aryl-4,4-dichlorobut-3-en-1-ones through the electrochemical reduction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones. researchgate.netum.es This cathodic reduction, carried out in the presence of acetic acid, proceeds with near-quantitative yields and remarkable selectivity, exclusively forming the unconjugated β,γ-unsaturated ketone over the α,β-unsaturated isomer. researchgate.net The process involves a dienol intermediate, with acetic acid acting as a catalyst to promote the final ketonization step. researchgate.net

Table 2: Electrochemical Synthesis of 1-Aryl-4,4-dichlorobut-3-en-1-one Derivatives

| Starting Material | Product Aryl Group (Ar) | Solvent / Electrolyte | Proton Source | Cathode Material | Yield | Reference |

| 1-(4-methylphenyl)-4,4,4-trichlorobut-2-en-1-one | 4-Methylphenyl | DMF / TBABF₄ | Acetic Acid | Mercury | 98% | researchgate.net |

| 1-(4-methoxyphenyl)-4,4,4-trichlorobut-2-en-1-one | 4-Methoxyphenyl | DMF / TBABF₄ | Acetic Acid | Mercury | 99% | researchgate.net |

| 1-(4-chlorophenyl)-4,4,4-trichlorobut-2-en-1-one | 4-Chlorophenyl | DMF / TBABF₄ | Acetic Acid | Mercury | 98% | researchgate.net |

| 1-Phenyl-4,4,4-trichlorobut-2-en-1-one | Phenyl | DMF / TBABF₄ | Acetic Acid | Mercury | 99% | researchgate.net |

Data sourced from a study on the selective electrogeneration of 1-aryl-4,4-dichlorobut-3-en-1-ones. researchgate.net

These advanced electrochemical methods demonstrate that precise control over the reduction of polychlorinated precursors can be achieved, offering a viable and highly selective route to complex molecules containing the dichlorobutene framework.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dichlorobut 1 Ene

Reactions at the Terminal Alkene Moiety

The terminal alkene (H₂C=CH-) is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition reactions.

Electrophilic Additions (e.g., Hydrohalogenation, Halogenation)

Detailed studies documenting the specific outcomes of electrophilic additions to 4,4-dichlorobut-1-ene are not readily found in the searched literature. However, based on general principles, the terminal alkene is expected to undergo such reactions. libretexts.orgsavemyexams.com

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond would be expected to follow Markovnikov's rule. The reaction is initiated by the attack of the alkene's pi electrons on the electrophilic hydrogen of the HX molecule. libretexts.org This would form a secondary carbocation at the C2 position, which is more stable than the primary carbocation that would form at the C1 position. Subsequent attack by the halide anion (X⁻) on the carbocation would yield the major product, 4,4-dichloro-2-halobutane.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) is also an anticipated reaction. The mechanism typically involves the formation of a cyclic halonium ion intermediate across the C1 and C2 carbons. libretexts.orgchemguide.net The subsequent backside attack by a halide ion at one of the carbons of the bridged intermediate leads to an anti-addition product, resulting in 1,2,4,4-tetrahalobutane. libretexts.org

Radical Addition Chemistry

Specific research on the radical addition chemistry of this compound is not available in the reviewed sources. In general, radical addition to alkenes, such as the addition of HBr in the presence of peroxides, proceeds via an anti-Markovnikov mechanism. This pathway involves the initial addition of a bromine radical to the double bond to form the most stable carbon radical intermediate. For this compound, this would be a secondary radical at the C2 position. The subsequent abstraction of a hydrogen atom from HBr would yield the anti-Markovnikov product, 1-bromo-4,4-dichlorobutane.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

While cycloaddition reactions are a fundamental class of reactions for alkenes, specific studies involving this compound are not described in the available literature. Alkenes can participate in various cycloadditions, including [2+2] photochemical cycloadditions to form cyclobutane (B1203170) derivatives and [3+2] dipolar cycloadditions with species like nitrile oxides or azides to form five-membered heterocyclic rings. researchgate.netsmolecule.com The feasibility and outcome of such reactions with this compound would depend on the specific reagents and reaction conditions, which remain uncharacterized.

Transformations at the Geminal Dichloride Center

The geminal dichloride group (-CHCl₂) is located at the C4 position, allylic to the C2-C3 single bond. This positioning significantly influences its reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2')

No specific mechanistic studies detailing nucleophilic substitution on this compound were identified. The presence of a dichloromethyl group allylic to a double bond suggests that multiple substitution pathways could be possible.

Sₙ1 Pathway: The C4 position is allylic, meaning that the departure of a chloride ion could be stabilized by resonance, forming an allylic carbocation. This delocalized cation could then be attacked by a nucleophile at either the C2 or C4 position. This suggests that Sₙ1 conditions (polar, protic solvents; weak nucleophiles) could lead to a mixture of direct substitution (Sₙ1) and rearranged (Sₙ1') products.

Sₙ2 and Sₙ2' Pathways: With strong nucleophiles, direct bimolecular substitution (Sₙ2) at the C4 position might occur. However, an alternative Sₙ2' pathway is also plausible, where the nucleophile attacks the terminal C1 carbon of the alkene, inducing a shift of the double bond and displacement of a chloride ion from the C4 position. The competition between these pathways is highly dependent on the nucleophile, solvent, and steric factors.

Elimination Reactions Leading to Alkyne Formation

The formation of alkynes from geminal dihalides via double dehydrohalogenation is a known synthetic method. masterorganicchemistry.comlibretexts.org While no specific examples starting from this compound are available, it is theoretically a potential substrate for such a transformation.

The reaction would require a very strong base, such as sodium amide (NaNH₂), to effect a double elimination of two molecules of HCl. libretexts.org The first elimination would likely produce 4-chloro-1,3-butadiene. A second elimination from this intermediate could potentially lead to the formation of but-1-en-3-yne (vinylacetylene). The exact conditions and feasibility of this transformation for this compound have not been documented in the searched literature.

Note: Due to the lack of specific experimental data for the reactions of this compound in the reviewed literature, the generation of data tables with detailed research findings is not possible. The discussions above are based on the predicted behavior of the present functional groups according to general principles of organic chemistry.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds in this compound (also known as 3,4-dichlorobut-1-ene) nih.govnist.gov present potential sites for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rug.nl The reactivity of such bonds is influenced by their position (vinylic vs. allylic) and the electronic environment. In this compound, one chlorine atom is at a vinylic position (C4) and the other is at an adjacent saturated carbon (C3), creating a complex substrate for selective coupling.

While extensive research exists for the cross-coupling of related isomers like 1,4-dichlorobut-2-ene nih.govnih.gov, specific examples detailing the cross-coupling of this compound are less common in the surveyed literature. However, the reactivity of similar dichlorinated alkenes in iron-catalyzed reactions with Grignard reagents suggests that such transformations are feasible. For instance, the reaction of 4-benzyloxy-1,1-dichlorobut-1-ene with primary alkyl Grignard reagents in the presence of an iron catalyst successfully yields di-coupled products. lookchem.com This indicates that under appropriate catalytic conditions, the carbon-chlorine bonds in dichlorinated butene systems can be activated for coupling.

The challenge in selectively functionalizing this compound lies in differentiating the reactivity of the two distinct C-Cl bonds. The development of catalytic systems that can selectively target either the vinylic or the allylic-type chlorine atom would be necessary to control the reaction outcome and avoid mixtures of products.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic chemistry. wikipedia.org For this compound, its structure allows for potential participation in several types of pericyclic reactions.

Ene Reactions with Appropriate Enophiles

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a reactive π-bonded molecule (the "enophile"). This compound possesses two allylic hydrogens on the C3 carbon, making it a potential ene component.

Sigmatropic Rearrangements in Dichlorinated Systems

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orgstereoelectronics.org Well-known examples include the Cope and Claisen rearrangements, which are typically ua.esua.es shifts. libretexts.org

For this compound itself, there are no conjugated π-systems that would facilitate common sigmatropic rearrangements like the Cope or Claisen under thermal or photochemical conditions. Such rearrangements typically require a 1,5-diene or an allyl vinyl ether framework, respectively. libretexts.org However, it is conceivable that this compound could serve as a precursor to a more complex molecule that subsequently undergoes a sigmatropic rearrangement. Research has shown that derivatives of related compounds, such as 1,4-dichlorobut-2-yne, can be used to synthesize heterocyclic systems via ua.esua.es sigmatropic rearrangements. researchgate.net Nevertheless, direct sigmatropic rearrangements of this compound are not a characteristic feature of its chemistry based on available literature.

Oxidation and Reduction Chemistry

The dual functionality of this compound—a reactive olefin and two carbon-chlorine bonds—makes it a versatile substrate for both oxidation and reduction reactions.

Selective Olefin Oxidation (e.g., Epoxidation, Ozonolysis)

The carbon-carbon double bond in this compound is susceptible to attack by electrophilic oxidizing agents.

Epoxidation: The oxidation of 3,4-dichlorobut-1-ene with performic acid has been shown to produce 1,2-dichloro-3,4-epoxybutane as a mixture of isomers. researchgate.netresearchgate.net This epoxide is a valuable intermediate that can undergo further reactions, such as hydration to form glycols and chlorotetrahydrofuranols. researchgate.netresearchgate.net

Ozonolysis: The double bond can be cleaved entirely through ozonolysis. This reaction breaks the C=C bond to form carbonyl compounds. masterorganicchemistry.com The ozonation of 3,4-dichlorobut-1-ene in aqueous solutions has been studied as a method for its degradation. dbc.wroc.ploecd.org The reaction with ozone is a viable pathway for its removal from water, with an estimated atmospheric half-life of 23 hours with respect to ozone reaction. oecd.org

Reductive Dehalogenation Strategies

The chlorine atoms in this compound can be removed or replaced through various reductive methods.

Arene-Catalyzed Lithiation: A notable strategy involves the use of lithium powder in the presence of a catalytic amount of an aromatic electron carrier, such as 4,4′-di-tert-butylbiphenyl. researchgate.net The reaction of 3,4-dichlorobut-1-ene under these conditions, in the presence of an electrophile like a ketone or trimethylsilyl (B98337) chloride, proceeds through a common pathway also observed for its 1,4-dichloro-2-ene isomers. researchgate.netwiley.comacs.org This method generates a dianionic intermediate which, upon quenching with electrophiles, yields 1,4- and 1,2-disubstituted butene products. researchgate.net The product ratio is independent of the starting dichlorobutene (B78561) isomer. researchgate.net

| Starting Material | Catalyst | Electrophile (E) | Products | Reference |

| 3,4-Dichlorobut-1-ene | Li, 4,4′-di-tert-butylbiphenyl (cat.) | (CH₂)₄CO | 1,4- and 1,2-disubstituted butenes | researchgate.net |

| 3,4-Dichlorobut-1-ene | Li, 4,4′-di-tert-butylbiphenyl (cat.) | t-BuCHO | 1,4- and 1,2-disubstituted butenes | researchgate.net |

| 3,4-Dichlorobut-1-ene | Li, 4,4′-di-tert-butylbiphenyl (cat.) | Me₃SiCl | 1,4- and 1,2-disubstituted butenes | researchgate.netresearchgate.net |

Dehydrohalogenation: While not strictly a reductive dehalogenation, dehydrohalogenation is a key industrial reaction of 3,4-dichlorobut-1-ene. Treatment with aqueous alkali, often under phase-transfer catalysis, eliminates hydrogen chloride to produce 2-chloro-1,3-butadiene (chloroprene), the monomer used for producing neoprene rubber. nih.govresearchgate.netgoogle.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

The reactivity of 4,4-Dichlorobut-1-ene makes it an important intermediate in the synthesis of a variety of organic compounds. Its ability to undergo various reactions allows for the construction of intricate molecular architectures.

Precursor for Substituted Butadienes and Butyne Derivatives

This compound is a key starting material for the synthesis of substituted butadienes. These dienes are valuable in numerous chemical reactions, including Diels-Alder cycloadditions, which are fundamental for the formation of six-membered rings. The presence of the dichloro-substituted carbon atom allows for subsequent chemical modifications, leading to a diverse array of butadiene derivatives.

Furthermore, this compound can be used to generate butyne derivatives. For instance, treatment of 1,4-dichlorobut-2-ene, an isomer of this compound, with a strong base can lead to the formation of 4,4-dichloro-1-butyne. ontosight.ai This transformation highlights the potential of dichlorobutene (B78561) isomers in accessing alkyne structures, which are also important building blocks in organic synthesis.

A summary of representative transformations is provided in the table below.

| Starting Material | Reagent(s) | Product Type |

| 1,4-Dichlorobut-2-ene | Strong base (e.g., sodium amide) | Butyne derivative ontosight.ai |

| 1,3-Butadiene (B125203) | Chlorine | Mixture including 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene uobaghdad.edu.iq |

Synthons for Heterocyclic Compound Formation

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and natural products. This compound and its isomers serve as valuable synthons—molecular fragments used in chemical synthesis—for the construction of these complex ring systems. For example, 1,4-Dichlorobut-2-ene is a known precursor for various heterocycles. wikipedia.org The reactivity of the carbon-chlorine bonds allows for nucleophilic substitution reactions, while the double bond can participate in various cycloaddition and rearrangement reactions, leading to the formation of diverse heterocyclic frameworks. Research has shown the utility of similar dichlorinated butenes in synthesizing benzo[b]furans and benzo[b]thiophens. rsc.org

Integration into Polymer Science and Specialty Materials

The unique chemical properties of this compound also make it a valuable component in the creation of new polymers and the modification of existing ones.

Monomer Development for Novel Halogenated Polymers

Halogenated polymers often exhibit desirable properties such as flame resistance and chemical stability. This compound can act as a monomer in polymerization reactions to produce novel polymers containing chlorine atoms. The presence of the double bond allows it to participate in addition polymerization, while the chlorine atoms can influence the physical and chemical properties of the resulting polymer. For instance, its structural relative, chloroprene (B89495) (2-chloro-1,3-butadiene), is produced from 1,3-butadiene via chlorination to a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. uobaghdad.edu.iqwikipedia.org This process underscores the industrial relevance of dichlorinated butenes in the production of important monomers for synthetic rubbers like Neoprene. wikipedia.org

Copolymerization Studies with Other Vinyl Monomers

Copolymerization, the process of joining two or more different types of monomers, is a powerful tool for tailoring the properties of polymers. This compound can be copolymerized with various vinyl monomers to create materials with specific characteristics. These studies are crucial for developing new materials with a wide range of applications, from industrial plastics to advanced biomedical devices. The incorporation of the dichlorobutene unit into a polymer chain can impart properties such as increased rigidity, altered solubility, and sites for further chemical modification.

Functionalization of Polymeric Architectures for Specific Applications

Post-polymerization modification is a key strategy for creating functional polymers with tailored properties. semanticscholar.org The chlorine atoms in polymers derived from this compound provide reactive handles for introducing a variety of functional groups. This functionalization allows for the fine-tuning of the polymer's properties for specific applications. For example, surface modifications can improve a polymer's biocompatibility for medical implants or enhance its adhesion for coatings and adhesives. polimi.it The ability to introduce specific functionalities opens the door to creating "smart" materials that can respond to environmental stimuli. mdpi.com

Intermediate in the Production of Fine Chemicals and Agrochemicals

While its isomers are more commonly associated with large-scale commodity chemical production, this compound and its derivatives, particularly 4,4-dichlorobut-3-en-2-one (B6150990), serve as valuable and reactive intermediates in the synthesis of fine chemicals. solubilityofthings.comlookchem.com The unique structural characteristics of these compounds, featuring a dichlorinated carbon atom adjacent to a double bond, impart significant reactivity that is exploited in the creation of complex molecules. lookchem.com This reactivity makes them key building blocks for producing specialized, high-value chemicals, including precursors for pharmaceuticals and agrochemicals. solubilityofthings.comlookchem.com The presence of the dichloro group and the α,β-unsaturated ketone system in derivatives like 4,4-dichlorobut-3-en-2-one makes them susceptible to various chemical transformations, including cyclization and substitution reactions, which are fundamental in building diverse molecular architectures.

Routes to Pharmaceutical Precursors via Derivatization

The derivatization of this compound analogues is a notable pathway for creating heterocyclic compounds that form the core of many pharmaceutical agents. Pyrazoles and pyrazolines, for instance, are well-established pharmacologically active scaffolds, and their synthesis can be efficiently achieved using dichlorobutene derivatives. arabjchem.orgchemprob.org

One prominent route involves the synthesis of 1-Aryl-4,4-dichlorobut-3-en-1-ones. These are prepared by treating various acetophenones with anhydrous chloral, which is followed by steps of dehydration and reductive dechlorination. arabjchem.org These resulting aryl-dichlorobutene ketones are then reacted with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to yield 5-dichloromethyl-2-pyrazolines in high yields. arabjchem.org This cyclocondensation reaction provides a direct route to these important heterocyclic precursors. arabjchem.org

Another key method utilizes the derivative 4,4-dichlorobut-3-en-2-one. Through reaction with substituted hydrazines, such as benzylhydrazine (B1204620), under Vilsmeier-Haack conditions (using an agent like phosphorus oxychloride and dimethylformamide), functionalized pyrazoles can be synthesized. scispace.com For example, the reaction of 4,4-dichlorobut-3-en-2-one with benzylhydrazine can produce 1-benzyl-5-chloro-3-methyl-1H-pyrazole with high efficiency. scispace.com Similarly, condensation of 4,4-dichlorobut-3-en-2-one with aromatic aldehydes creates dienone structures that react with hydrazines to form substituted pyrazoles chemo- and regioselectively under mild conditions. researchgate.net

These synthetic strategies highlight the utility of this compound derivatives as versatile platforms for accessing complex pharmaceutical intermediates.

Table 1: Synthesis of Pyrazole (B372694) and Pyrazoline Precursors from 4,4-Dichlorobutene Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-4,4-dichlorobut-3-en-1-one | Hydrazine Hydrate | 5-Dichloromethyl-3-aryl-2-pyrazoline | High to Quantitative | arabjchem.org |

| 1-Aryl-4,4-dichlorobut-3-en-1-one | Methylhydrazine | 5-Dichloromethyl-1-methyl-3-aryl-2-pyrazoline | High to Quantitative | arabjchem.org |

| 4,4-Dichlorobut-3-en-2-one | Benzylhydrazine / Vilsmeier-Haack conditions | 1-Benzyl-5-chloro-3-methyl-1H-pyrazole | 83% | scispace.com |

| 1,1-Dichloro-5-aryl-penta-1,4-dien-3-one* | Hydrazines | (E)-1-Methyl-3-styryl-5-chloro-1H-pyrazole | up to 81% | researchgate.net |

*Derived from condensation of 4,4-dichlorobut-3-en-2-one with aromatic aldehydes.

Synthesis of Chemical Intermediates for Industrial Processes

The application of this compound itself as a direct intermediate for large-scale industrial processes is not as extensively documented as that of its isomers, which are key precursors in the production of polymers like neoprene. google.comoecd.orgwikipedia.org The specific reactivity of the 3,4- and 1,4-dichloro isomers makes them more suitable for established polymerization and chemical manufacturing pathways. wikipedia.orgnih.gov

However, the unique reactivity of derivatives of this compound suggests potential utility in specialized material science applications. The reactive double bonds and chlorine atoms in compounds like 4,4-dichlorobut-3-en-2-one could allow for their incorporation into polymers or serve as building blocks in material chemistry. While detailed industrial-scale processes are not widely reported in the literature, the compound's ability to undergo various reactions makes it a candidate for creating specialized polymers and materials where its specific structural contributions would be advantageous.

Advanced Analytical Methodologies for 4,4 Dichlorobut 1 Ene

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 4,4-Dichlorobut-1-ene. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out its structure.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the hydrogen atoms provide information about their chemical environment. A related compound, 3,4-dichloro-1-butene, shows characteristic signals for its protons. chemicalbook.com For but-1-ene, the ¹H NMR spectrum is typically analyzed using a deuterated solvent like CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The ¹³C NMR spectrum of but-1-ene reveals four distinct signals, corresponding to the four different carbon environments in the molecule. docbrown.info The chemical shifts in ¹³C NMR are also measured relative to TMS. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different atoms. beilstein-journals.org For instance, COSY experiments can identify protons that are coupled to each other, while HSQC and HMBC can correlate protons with their directly attached or more distant carbon atoms, respectively. beilstein-journals.orgpurdue.edu These techniques are particularly valuable for complex molecules and for confirming structural assignments. auremn.orgcore.ac.uk

Table 1: Representative NMR Data for Dichlorobutene (B78561) Isomers

| Isomer | Technique | Observed Chemical Shifts (ppm) or Correlations |

|---|---|---|

| 3,4-Dichloro-1-butene | ¹H NMR | Characteristic signals for vinyl and chloro-substituted carbons. chemicalbook.com |

| but-1-ene | ¹³C NMR | Four distinct signals indicating four unique carbon environments. docbrown.info |

This table is for illustrative purposes and shows the types of data obtained. Actual chemical shifts can vary based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) spectroscopy of dichlorobutene isomers reveals characteristic absorption bands corresponding to C-H, C=C, and C-Cl bonds. nist.gov The presence of a C=C double bond is a key feature identified by IR spectroscopy. spectrabase.comthermofisher.com

Raman spectroscopy provides complementary information to IR spectroscopy. spectrabase.com It is particularly useful for analyzing symmetric bonds that may be weak or absent in the IR spectrum. The Raman spectra of related compounds have been studied under various conditions to understand conformational changes. researchgate.netacs.org

Table 2: Key Vibrational Frequencies for Dichlorobutene Isomers

| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=C stretch | IR / Raman | ~1640 |

| C-Cl stretch | IR / Raman | 600-800 |

| C-H stretch (alkene) | IR / Raman | 3000-3100 |

This table provides approximate ranges for the vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. beilstein-journals.org It can distinguish between compounds with the same nominal mass but different chemical formulas. The fragmentation pattern observed in the mass spectrum provides valuable structural information. waikato.ac.nz The presence of chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity by identifying and quantifying any impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography (GC) is the primary method for analyzing volatile compounds like this compound. acs.org In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer.

GC coupled with Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and identification of the components. researchgate.netresearchgate.net As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is highly sensitive and can be used to detect and quantify trace impurities. researchgate.netresearchgate.net For instance, GC-MS has been used to analyze impurities in related manufacturing processes. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of a wide range of compounds, including those that are not volatile enough for GC. mdpi.com While GC is more common for dichlorobutenes, HPLC can be employed for impurity profiling, especially for non-volatile impurities or derivatives. nd.edu In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

While direct single-crystal X-ray diffraction studies on this compound are not extensively reported in the literature, the technique is pivotal in confirming the three-dimensional structure of its various derivatives. The inherent reactivity of the dichlorobutene core allows for its use as a precursor in the synthesis of more complex molecules. In these cases, X-ray crystallography serves as an indispensable tool for unambiguous structure determination, providing precise information on bond lengths, bond angles, and stereochemistry, which spectroscopic methods alone may not definitively establish.

Research has demonstrated the successful application of X-ray crystallography in elucidating the solid-state structures of heterocyclic and organometallic compounds synthesized from isomers and analogues of this compound, such as 1,4-dichlorobut-2-ene. These studies underscore the importance of this analytical method in confirming reaction outcomes and understanding the spatial arrangement of atoms within the crystalline lattice.

For instance, the reaction of cis-1,4-dichlorobut-2-ene with sodium sulfide (B99878) yields 1,6-dithiacyclodeca-cis-3,cis-8-diene as a side product, the structure of which was confirmed by X-ray diffraction. iucr.org Similarly, reactions of cis-1,4-dichlorobut-2-ene with platinum-sulfur and platinum-selenium complexes result in dithiolate-bridged species, and the molecular structure of one such product, Pt₂(µ-SCH₂CH=CHCH₂S)(PPh₃)₄₂, was determined by X-ray crystallography. waikato.ac.nz

Furthermore, stereoselective 1,3-dipolar cycloaddition reactions involving (Z)-1,4-dichloro-2-butene and a menthone-derived nitrone lead to isoxazolidine (B1194047) derivatives. The unambiguous structure of one such isoxazolidine was determined through single-crystal X-ray diffraction analysis, which was crucial for characterizing the entire series of intermediates. academie-sciences.fr In another example, 1-aryl-4,4-dichlorobut-3-en-1-ones, which are structural isomers of this compound, react with hydrazines to form 5-dichloromethyl-2-pyrazolines. The molecular structure of 5-dichoromethyl-1-methyl-3-(2-naphthyl)-2-pyrazoline was definitively determined by X-ray crystallography. researchgate.net

These examples highlight that while this compound itself may be challenging to crystallize or has not been a primary focus for such studies, its derivatives are frequently subjected to X-ray crystallographic analysis to provide unequivocal structural proof.

Crystallographic Data for Derivatives

The following table summarizes key crystallographic data for selected derivatives synthesized from dichlorobutene isomers. This data is essential for understanding the precise solid-state conformation of these molecules.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1,6-dithiacyclodeca-cis-3,cis-8-diene | C₈H₁₂S₂ | Orthorhombic | C m c a | a = 13.5706(6) Å b = 7.5329(4) Å c = 8.4303(4) Å | iucr.org |

| cis-Dichloro1,4-bis(diphenylphosphino)butaneruthenium | C₂₈H₃₂Cl₂N₂P₂Ru | Triclinic | P-1 | a = 10.338(6) Å b = 13.024(5) Å c = 14.491(5) Å α = 81.017(16)° β = 87.650(3)° γ = 66.950(3)° | najah.edu |

| 3,3-Dichloro-4-(4-chlorophenyl)-1-phenylazetidin-2-one | C₁₅H₁₀Cl₃NO | Not specified in abstract | Not specified in abstract | Not specified in abstract | grafiati.com |

| 5-dichoromethyl-1-methyl-3-(2-naphthyl)-2-pyrazoline | C₁₅H₁₄Cl₂N₂ | Not specified in abstract | Not specified in abstract | Not specified in abstract | researchgate.net |

Theoretical and Computational Chemistry Studies of 4,4 Dichlorobut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are the cornerstone of modern computational chemistry. For a molecule like 4,4-dichlorobut-1-ene, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to investigate its properties. sumitomo-chem.co.jpresearchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy for many molecular systems. sumitomo-chem.co.jp

Electronic Structure, Bonding Analysis, and Molecular Orbitals

A primary goal of quantum chemical calculations is to determine the electronic structure of a molecule. This involves solving the Schrödinger equation (or its approximations) to find the wave function and energy of the system. From this, various properties can be derived.

Electronic Structure and Bonding: The electronic structure describes the distribution of electrons within the molecule. For this compound, this would involve analyzing the nature of its chemical bonds: the C=C double bond, the C-C single bonds, the C-H bonds, and the C-Cl bonds. The presence of electronegative chlorine atoms significantly influences the electron density distribution, creating polar covalent C-Cl bonds and affecting the reactivity of the entire molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. researchgate.net

Molecular Orbitals: The molecular orbitals (MOs) of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized on the π-system of the C=C double bond, making it susceptible to electrophilic attack. The LUMO would likely be an antibonding orbital, possibly with significant contributions from the C-Cl σ* orbitals.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotation around the C2-C3 single bond is of primary interest.

To perform a conformational analysis, a potential energy surface (PES) scan is typically conducted. researchgate.net This involves systematically changing the dihedral angle of the rotating bond (in this case, the Cl-C-C=C dihedral angle) and calculating the molecule's energy at each step. This process identifies various conformers, which correspond to energy minima on the PES, and the transition states that separate them, which are energy maxima. libretexts.org The relative energies of the different conformers (e.g., anti, gauche) determine their relative populations at a given temperature. For this compound, the most stable conformer would be the one that minimizes steric hindrance and unfavorable electrostatic interactions between the bulky chlorine atoms and the vinyl group. muni.cznih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. arxiv.orgarxiv.org

NMR Chemical Shifts: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net Predicted spectra can be compared with experimental data to confirm a molecular structure. The predicted chemical shifts for this compound would reflect its unique electronic environment, with distinct signals for the vinyl protons, the allylic protons, and the dichloromethyl proton.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) This table is a hypothetical example of what a computational study might produce and is not based on published experimental data for this specific compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 5.2 - 5.4 | 118 - 122 |

| C2 (CH) | 5.8 - 6.1 | 135 - 139 |

| C3 (CH₂) | 2.8 - 3.1 | 45 - 49 |

| C4 (CHCl₂) | 5.9 - 6.2 | 80 - 85 |

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. mdpi.com These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum for this compound would show characteristic peaks for C=C stretching, C-H stretching (both sp² and sp³), and prominent C-Cl stretching vibrations. Comparing calculated and experimental IR spectra is a common method for vibrational assignment. researchgate.net

Illustrative Data Table: Predicted Principal IR Frequencies (Hypothetical) This table is a hypothetical example of what a computational study might produce and is not based on published experimental data for this specific compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3080 - 3120 | sp² C-H Stretch (vinyl) |

| ν(C-H) | 2950 - 3050 | sp³ C-H Stretch |

| ν(C=C) | 1640 - 1660 | C=C Stretch |

| δ(CH₂) | 1420 - 1450 | CH₂ Scissoring |

| ν(C-Cl) | 680 - 780 | C-Cl Stretch |

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. sumitomo-chem.co.jpnih.gov For this compound, this could involve studying its reactions with various reagents, such as electrophiles, nucleophiles, or radicals.

Transition State Localization and Activation Energy Calculations

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). github.io Locating the geometry of this TS is a critical step in understanding a reaction mechanism. figshare.com Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find these saddle points on the potential energy surface. figshare.com

Once the structures of the reactants and the transition state have been optimized, their energies can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants. sumitomo-chem.co.jp This value is crucial as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For instance, studying the addition of HBr to this compound would involve locating the transition state for the initial protonation of the double bond and calculating the corresponding activation energy.

Reaction Coordinate Analysis for Elementary Steps

The reaction coordinate, or Intrinsic Reaction Coordinate (IRC), is the minimum energy path connecting reactants to products through the transition state. nist.gov Calculating the IRC confirms that a located transition state indeed connects the desired reactants and products. It provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. For an elementary step in a reaction involving this compound, such as a nucleophilic substitution at the C4 position, an IRC analysis would map out the precise pathway of bond breaking and bond formation.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the behavior of molecules at an atomic level, providing insights into their dynamic movements, interactions, and conformational changes over time. Despite its relevance as a chemical intermediate, specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature. However, by examining computational studies on structurally similar small chlorinated alkenes and other haloalkanes, we can infer the likely behavior of this compound in various solvent environments and its potential for intermolecular interactions and aggregation.

Such studies on analogous compounds typically employ sophisticated force fields and quantum mechanical/molecular mechanics (QM/MM) methods to model the complex interplay of forces governing molecular behavior. These computational approaches are instrumental in predicting how a molecule like this compound, with its polar carbon-chlorine bonds and reactive double bond, would navigate its chemical environment.

Solvent Effects on Reactivity and Conformation

The chemical reactivity and conformational landscape of a molecule are profoundly influenced by its surrounding solvent. For a molecule like this compound, the polarity of the solvent is a critical determinant of its behavior. Computational studies on similar haloalkanes, such as 1,2-dichloroethane, have demonstrated that the conformational equilibrium between trans and gauche isomers is significantly shifted by the solvent environment. acs.org It is reasonable to extrapolate that the rotational barrier around the C2-C3 single bond in this compound would also be sensitive to solvent polarity.

In non-polar solvents, intramolecular forces would likely dominate, favoring conformations that minimize steric hindrance. Conversely, polar solvents would be expected to stabilize more polar conformers through dipole-dipole interactions. The polarizable continuum model (PCM) is a computational method frequently used to study these effects. acs.orgnih.gov For instance, studies on substituted chloroethanes have shown a good agreement between energy calculations in solution using PCM and experimental infrared and Raman spectroscopy data, validating the predictive power of these computational models. acs.org

The reactivity of this compound, particularly at the allylic and vinylic positions, is also expected to be heavily influenced by the solvent. Solvents capable of stabilizing charged intermediates, such as in SN1-type reactions, would likely enhance reaction rates. Molecular dynamics simulations can provide a detailed picture of the solvent shell around the molecule, revealing how specific solvent molecules orient themselves to stabilize transition states. frontiersin.org For example, simulations of other chemical reactions in solution have shown that the explicit inclusion of the first solvation sphere is crucial for accurately reproducing experimental outcomes and understanding reaction selectivity. frontiersin.org

Table 1: Predicted Solvent Effects on the Conformational Equilibrium of this compound (Inferred from Analogous Systems)

| Solvent Type | Predicted Dominant Conformer | Rationale |

| Non-polar (e.g., Hexane) | Anti-periplanar (trans-like) | Minimization of steric hindrance between the vinyl group and the dichloromethyl group. |

| Polar Aprotic (e.g., Acetone) | Synclinal (gauche-like) | Stabilization of the conformer's dipole moment by the polar solvent. |

| Polar Protic (e.g., Water) | Synclinal (gauche-like) | Stabilization through dipole-dipole interactions and potential for weak hydrogen bonding. |

This table is based on theoretical principles and data from analogous chlorinated alkanes, as direct simulation data for this compound is not available.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces exerted by this compound are primarily a combination of London dispersion forces and dipole-dipole interactions arising from the polar C-Cl bonds. The potential for these interactions to lead to aggregation is an important aspect of its bulk behavior and its fate in various media.

Molecular dynamics simulations are particularly well-suited to studying the aggregation of molecules. While direct simulations of this compound aggregation are lacking, studies on other chlorinated hydrocarbons provide valuable insights. For example, simulations have been used to investigate the aggregation and transport of chlorinated hydrocarbons in soil and groundwater, revealing the importance of kinetic mass transfer and sorption processes. researchgate.netresearchgate.net

In aqueous environments, the hydrophobic effect would likely drive the aggregation of this compound molecules to minimize the disruption of the water's hydrogen-bonding network. In non-aqueous, non-polar environments, aggregation would be weaker and driven primarily by van der Waals forces. The tendency for nanoscale zero-valent iron (nZVI) particles, used in the remediation of chlorinated hydrocarbons, to aggregate has been studied, highlighting that particle aggregation can reduce reactivity. iwaponline.com This underscores the general importance of aggregation behavior in the chemical processing and environmental fate of chlorinated compounds.

Computational models can also elucidate specific intermolecular interactions, such as halogen bonding. researchgate.nettheochem.nl Halogen bonding, where a halogen atom acts as an electrophilic species, could play a role in the interaction of this compound with Lewis bases. Density Functional Theory (DFT) calculations on other halogenated molecules have shown that solvent polarity can have a stabilizing effect on halogen bonds. researchgate.net Molecular dynamics simulations could map the preferred sites of interaction around the this compound molecule, predicting how it would interact with itself and other species in solution.

Table 2: Key Intermolecular Interactions for this compound and Their Predicted Significance

| Interaction Type | Description | Predicted Significance in Aggregation |

| London Dispersion Forces | Temporary fluctuating dipoles, present in all molecules. Strength increases with molecular size and surface area. | Moderate to significant, the primary attractive force in non-polar environments. |

| Dipole-Dipole Interactions | Attraction between the permanent positive end of one molecule (e.g., near the C-H bonds) and the negative end of another (near the Cl atoms). | Significant, contributes to the stability of aggregates, especially in the absence of a strongly interacting solvent. |

| Halogen Bonding | A non-covalent interaction where the chlorine atom acts as an electrophilic center interacting with a nucleophile. | Potentially significant in the presence of Lewis basic species, could influence specific orientations within an aggregate. |

Environmental Chemistry of 4,4 Dichlorobut 1 Ene: Abiotic Degradation Mechanisms

Atmospheric Transformation Pathways

Once released into the atmosphere, dichlorobutene (B78561) isomers are subject to degradation primarily through reactions with photochemically produced oxidants.

The dominant atmospheric removal process for many volatile organic compounds, including dichlorobutenes, is their gas-phase reaction with hydroxyl radicals (•OH). These highly reactive radicals initiate oxidation that breaks down the parent compound.

For 1,4-Dichlorobut-2-ene , the rate constant for this reaction is estimated to be 3.3 x 10⁻¹¹ cm³/molecule-sec for the cis-isomer and 3.7 x 10⁻¹¹ cm³/molecule-sec for the trans-isomer at 25°C. nih.gov Based on these rates and a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals/cm³), the estimated atmospheric half-life is approximately 12 hours for the cis-isomer and 10 hours for the trans-isomer. nih.govnih.gov

For the isomer 3,4-Dichlorobut-1-ene , the estimated atmospheric half-life due to reaction with •OH radicals is slightly longer, at approximately 14 hours. oecd.org

Table 1: Estimated Atmospheric Half-Lives of Dichlorobutene Isomers with Hydroxyl Radicals (•OH)

| Compound | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life |

| cis-1,4-Dichlorobut-2-ene | 3.3 x 10⁻¹¹ | ~12 hours nih.govnih.gov |

| trans-1,4-Dichlorobut-2-ene | 3.7 x 10⁻¹¹ | ~10 hours nih.gov |

| 3,4-Dichlorobut-1-ene | Not specified | ~14 hours oecd.org |

Note: Half-life is estimated based on an average atmospheric •OH concentration of 5 x 10⁵ radicals/cm³.

The reaction with ozone (O₃) is another significant atmospheric degradation pathway for unsaturated compounds like dichlorobutenes. Ozone attacks the carbon-carbon double bond, leading to the cleavage of the molecule.

The atmospheric half-life for 3,4-Dichlorobut-1-ene reacting with ozone has been estimated to be 23 hours, based on an atmospheric O₃ concentration of 7 x 10¹¹ molecules/cm³. oecd.org For 1,4-Dichlorobut-2-ene , this reaction is slower, with an estimated half-life ranging from 8 to 16 days. nih.gov

The mechanism of ozonolysis for these compounds involves the formation of an unstable primary ozonide, which then decomposes into a Criegee intermediate and an aldehyde. rsc.org For 1,4-Dichlorobut-2-ene, this process is noted to lead to the non-concerted formation of primary ozonides. rsc.org The presence of chlorine atoms on the molecule can influence the stability of these intermediates. rsc.org

Aqueous Phase Abiotic Degradation

If released into water, dichlorobutene isomers can undergo degradation through several abiotic processes.

Hydrolysis, the reaction with water, can be an important fate process for dichlorobutenes in the aqueous phase. The presence of allylic chlorine atoms (a chlorine atom bonded to a carbon atom adjacent to a double bond) makes these compounds susceptible to nucleophilic substitution by water.

For 1,4-Dichlorobut-2-ene , the hydrolysis half-life was measured to be 3.2 days under neutral pH conditions, suggesting this can be a significant degradation route in moist soils and aquatic environments. nih.gov The likely hydrolysis product of 3,4-Dichlorobut-1-ene is reported to be 1,4-dihydroxybut-2-ene. oecd.org This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, significantly altering the chemical properties of the substance and generally reducing its toxicity.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the UV spectrum. While direct photolysis of dichlorobutenes may occur, the process can be enhanced by the presence of other substances in the water that act as photosensitizers.

Specific studies on the photodegradation of 4,4-Dichlorobut-1-ene or its isomers are limited. However, research on other chlorinated compounds, such as 1,4-dichlorobenzene, shows that photocatalysis using a semiconductor like titanium dioxide (TiO₂) under UV irradiation can significantly accelerate degradation compared to direct photolysis. nih.gov Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals are effective in degrading persistent chlorinated pollutants in water. nih.govmdpi.com It is plausible that similar processes would contribute to the degradation of dichlorobutene isomers in sunlit surface waters, especially in the presence of natural photosensitizers like dissolved organic matter.

Sorption and Volatilization from Environmental Matrices

The distribution of dichlorobutene isomers in the environment is governed by their physical and chemical properties, which dictate their tendency to adhere to soil and sediment (sorption) or escape from water into the air (volatilization).

For 1,4-Dichlorobut-2-ene , the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 215. nih.gov This value suggests moderate mobility in soil, meaning the compound has a moderate tendency to adsorb to soil particles and is not easily leached into groundwater. nih.gov

Volatilization is expected to be an important environmental fate process. nih.gov The Henry's Law constant for 1,4-Dichlorobut-2-ene is estimated at 5.8 x 10⁻⁴ atm-m³/mole, indicating a significant tendency to move from water to air. nih.gov The estimated volatilization half-lives from a model river and a model lake are 2 hours and 5 days, respectively. nih.gov Due to its vapor pressure, 1,4-Dichlorobut-2-ene may also volatilize from dry soil surfaces. nih.gov

Table 2: Environmental Fate Properties of 1,4-Dichlorobut-2-ene

| Property | Value | Implication |

| Koc | 215 | Moderate mobility and sorption in soil nih.gov |

| Henry's Law Constant | 5.8 x 10⁻⁴ atm-m³/mole | Volatilization from water is an important process nih.gov |

| Volatilization Half-Life (River) | ~2 hours | Rapid partitioning from water to air nih.gov |

| Volatilization Half-Life (Lake) | ~5 days | Slower, but significant, partitioning from water to air nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a category of environmental remediation techniques designed to break down persistent organic pollutants in water and air. mdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.commdpi.com AOPs are capable of oxidizing a wide array of recalcitrant compounds, including chlorinated alkenes, transforming them into less toxic substances and, ideally, leading to complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.comresearchgate.net Common to all AOPs is the formation of these powerful hydroxyl radicals, which drive the decontamination process. mdpi.com Various methods are employed to generate these radicals, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) light, and semiconductor photocatalysts. mdpi.comresearchgate.net

Application of Ozonation for Removal of Chlorinated Alkenes

Ozonation is a well-established AOP that has demonstrated effectiveness in treating water and wastewater contaminated with organic pollutants. mdpi.com The process involves the application of ozone, a potent oxidizing agent, to degrade contaminants. The degradation mechanism for chlorinated alkenes like this compound proceeds through two primary pathways: a direct reaction with molecular ozone and an indirect pathway involving the decomposition of ozone in water to form even more powerful hydroxyl radicals. mdpi.com

The direct reaction, known as ozonolysis, involves an electrophilic attack by the ozone molecule on the carbon-carbon double bond of the alkene. wikipedia.orgmasterorganicchemistry.com This reaction cleaves the double bond and initially forms an unstable primary ozonide intermediate, which then rearranges to a more stable ozonide. quora.com Subsequent cleavage of the ozonide yields carbonyl compounds such as aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com Research on the ozonolysis of a related isomer, 1,4-dichlorobut-2-ene, has shown the formation of unusually stable primary ozonides. rsc.org

The indirect pathway becomes significant, particularly in aqueous solutions, where ozone decomposes to produce hydroxyl radicals. These radicals are stronger and less selective oxidants than molecular ozone and can attack a wider range of organic compounds, leading to their mineralization. mdpi.com For many chlorinated solvents, the ultimate goal of ozonation is complete oxidation to harmless byproducts. For instance, the ozonation of trichloroethylene (B50587) and perchloroethylene can result in their conversion to carbon dioxide, hydrogen peroxide, and chloride ions. oxidationtech.com

| Contaminant | Byproducts from Ozonation |

| Trichloroethylene (C₂HCl₃) | Carbon Dioxide (CO₂), Hydrogen Peroxide (H₂O₂), Formate (CHOO⁻), Chlorides (Cl⁻) oxidationtech.com |

| Perchloroethylene (C₂Cl₄) | Carbon Dioxide (CO₂), Hydrogen Peroxide (H₂O₂), Formate (CHOO⁻), Chlorides (Cl⁻) oxidationtech.com |

| Benzene (C₆H₆) | Carbon Dioxide (CO₂), Oxygen (O₂), Hydrogen Peroxide (H₂O₂), Formate (CHOO⁻) oxidationtech.com |

Heterogeneous Photocatalysis for Degradation in Air and Water

Heterogeneous photocatalysis is another prominent AOP used for the degradation of organic pollutants. mdpi.com This process typically employs a semiconductor material, such as titanium dioxide (TiO₂), as a photocatalyst. nih.gov When the semiconductor is irradiated with light of sufficient energy (e.g., UV light), it generates electron-hole pairs. nih.gov These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which then attack and degrade the pollutant molecules. mdpi.com

The application of photocatalysis for the degradation of dichlorobutenes has been investigated. A study on the gas-phase photocatalytic oxidation of 3,4-dichlorobut-1-ene (an isomer of this compound) and 1,4-dichlorobut-2-enes provides specific insights into the degradation pathway. acs.org In this research, TiO₂ and tungsten trioxide-modified TiO₂ (3%WO₃/TiO₂) supported on silica (B1680970) were used as catalysts. acs.org

The study found that while the dichlorobutenes were oxidized efficiently, the rate of complete mineralization to carbon dioxide (CO₂) was low. acs.org A significant issue observed was the deactivation of the catalyst over time. This deactivation was attributed to the formation of chloroacetaldehyde (B151913) as the primary intermediate, which subsequently underwent aldol (B89426) condensation reactions to form larger molecules that fouled the catalyst surface. acs.org

| Parameter | Finding | Source |

| Compound Studied | 3,4-Dichlorobut-1-ene and 1,4-dichlorobut-2-enes | acs.org |

| Process | Gas-Phase Heterogeneous Photocatalysis | acs.org |

| Catalysts | TiO₂ and 3%WO₃/TiO₂ supported on SiO₂ | acs.org |

| Efficiency | Efficient oxidation of the parent compounds | acs.org |

| Mineralization | Low rates of CO₂ formation | acs.org |

| Primary Intermediate | Chloroacetaldehyde | acs.org |

| Limitation | Catalyst deactivation over time due to aldol condensation of the intermediate | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dichlorobut-1-ene, and how can reaction conditions minimize isomer formation?

- Methodological Answer : The synthesis of this compound typically involves gas-phase chlorination of butadiene at elevated temperatures (e.g., 570K). To minimize isomerization (e.g., 3,4-dichlorobut-1-ene vs. 1,4-dichlorobut-2-ene), reaction parameters such as temperature gradients, catalytic additives (e.g., Cu salts for selective isomerization), and purification via fractional distillation are critical. For example, 3,4-dichlorobut-1-ene (b.p. 396K) can be separated from 1,4-dichlorobut-2-ene (b.p. 428K) due to differences in volatility .

Q. What spectroscopic techniques effectively characterize this compound and distinguish it from structural isomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for distinguishing structural isomers. For instance, the vinyl proton environments in this compound will differ from those in 3,4-dichlorobut-1-ene due to distinct coupling patterns. Gas chromatography-mass spectrometry (GC-MS) can further validate purity and isomer ratios by leveraging retention time differences and fragmentation patterns .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer : Controlled biodegradation studies under aerobic/anaerobic conditions, combined with hydrolysis rate measurements at varying pH levels, are recommended. Use standardized OECD guidelines for aquatic toxicity testing. Ensure data reproducibility by replicating experiments across multiple batches and employing statistical tools (e.g., ANOVA for variance analysis) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermodynamic properties. Basis sets like 6-311+G(d,p) are suitable for geometry optimization and vibrational frequency calculations. Validate results against experimental enthalpies of formation or isomerization energies. For example, Becke’s 1993 work demonstrated that gradient-corrected DFT with exact exchange reduces average deviations in atomization energies to <3 kcal/mol .

Q. What strategies resolve contradictions in reported toxicity data for this compound across experimental models?

- Methodological Answer : Apply the OHAT bias risk assessment framework (Table C-5/C-6) to evaluate study validity. Key factors include exposure characterization (e.g., dose accuracy) and outcome measurement consistency. For in vivo vs. in vitro discrepancies, conduct pharmacokinetic modeling to account for interspecies metabolic differences, as seen in chloroprene studies where murine models showed unique sensitivity .

Q. What methodological considerations are critical when extrapolating pharmacokinetic data from animal models to humans?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale metabolic rates and tissue partitioning coefficients. Incorporate human-specific parameters (e.g., CYP450 enzyme activity) and validate models against in vitro hepatocyte assays. Studies on chloroprene highlight the necessity of such adjustments due to interspecies metabolic divergence .

Data Analysis and Presentation Guidelines

- Handling Contradictions : Use statistical tests (t-test, ANOVA) to assess significance of conflicting results. Present raw and processed data in appendices, with error bars and confidence intervals in graphs .